1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid, reflecting the specific positioning and connectivity of each structural component. This nomenclature system provides a standardized method for describing the compound's molecular architecture, beginning with the pyrazole core and systematically identifying each substituent according to established numbering conventions.
The structural formula analysis reveals a pyrazole ring bearing three distinct substituents at specific positions. The phenyl group occupies the nitrogen-1 position of the pyrazole ring, while the pyridin-3-yl group is attached at carbon-5, and the carboxylic acid functional group is positioned at carbon-3. This specific substitution pattern creates a unique molecular geometry that influences the compound's chemical and physical properties.
The compound's structural representation can be expressed through multiple standardized formats, including the Simplified Molecular Input Line Entry System notation as C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3. This linear notation provides a comprehensive description of the molecular connectivity, enabling computer-based chemical database searches and structural analysis. The International Chemical Identifier representation further standardizes the structural description as InChI=1S/C15H11N3O2/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12/h1-10H,(H,19,20).
| Structural Component | Position | Chemical Description |
|---|---|---|
| Phenyl Group | Nitrogen-1 | Benzene ring attached to pyrazole nitrogen |
| Pyridin-3-yl Group | Carbon-5 | Pyridine ring connected at meta position |
| Carboxylic Acid | Carbon-3 | Carboxyl functional group (-COOH) |
| Pyrazole Core | Central | Five-membered heterocycle with two nitrogens |
Properties
IUPAC Name |
1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12/h1-10H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZHDIAZICEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction and Substitution
A common approach involves reacting phenylhydrazine with a suitable β-ketoester or β-diketone bearing a pyridin-3-yl substituent. For example, condensation of phenylhydrazine with 3-pyridinyl-substituted β-ketoesters under reflux in alcohol solvents yields the pyrazoline intermediate, which can be oxidized to the aromatic pyrazole ring.
Ester Hydrolysis to Carboxylic Acid
The pyrazole-3-carboxylic acid moiety is typically obtained by hydrolyzing the corresponding ester. Hydrolysis can be performed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) or acidic conditions (e.g., reflux with hydrochloric acid). Basic hydrolysis is often preferred for better yields and milder conditions.
Halogenation and Oxidation Steps
In some patented methods, halogenated pyrazoline esters (e.g., 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate) are used as intermediates. These esters undergo hydrolysis and simultaneous oxidation during acid halide formation, converting the pyrazoline ring to the pyrazole ring while introducing the acid chloride functionality. This step simplifies the process by combining oxidation and acid chloride formation, improving safety and environmental impact by avoiding separate oxidizing agents.
Representative Preparation Procedure (Based on Patent WO2009121288A1)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester | Hydrolysis with NaOH in ethanol/water at room temperature for 2 hours | Yield ~92%, HPLC purity 92% |
| 2 | Acid halide formation using acid halide reagents under controlled temperature (0–5 °C) | Simultaneous oxidation of pyrazoline to pyrazole and acid chloride formation | Total yield ~70% over three steps |
| 3 | Neutralization and purification | Precipitation, filtration, drying | Final product purity >95%, yield ~90% |
Analytical methods such as gas chromatography and HPLC confirm the high purity and yield of intermediates and final products.
Alternative Preparation Method (From Related Pyrazole Derivatives)
A method for preparing 1-(3-methyl isophthalic acid-phenyl-1H-pyrazolyl-5-yl) derivatives involves:
- Condensation of phenylhydrazine with acetoacetyl derivatives in fatty alcohol solvents with water-retaining agents.
- Use of condensation reagents such as Lawesson reagent or Belleau reagent in tetrahydrofuran with organic bases (pyridine or triethylamine) at 40–60 °C.
- Removal of protecting groups and catalytic hydrogenation for final product isolation.
This method emphasizes environmental safety by avoiding highly toxic reagents and minimizing industrial waste, achieving yields up to 90% in key steps.
Summary Table of Key Preparation Parameters
| Parameter | Method 1 (Patent WO2009121288A1) | Method 2 (Related Pyrazole Derivative Synthesis) |
|---|---|---|
| Starting materials | Halogenated pyrazoline esters | Acetoacetyl derivatives and phenylhydrazine |
| Solvents | Ethanol, water, tetrahydrofuran | Fatty alcohols (C12-C18), THF |
| Hydrolysis conditions | NaOH aqueous ethanol, room temp, 2 hr | Not applicable (different target) |
| Oxidation/Acid chloride formation | Acid halide reagents, 0–5 °C, reflux | Condensation reagents (Lawesson, Belleau), 40–60 °C |
| Purification | Filtration, drying, recrystallization | Extraction, drying, recrystallization |
| Yield | 70–92% depending on step | Up to 90% in condensation step |
| Environmental considerations | Reduced use of oxidants, combined steps | Avoids toxic reagents, minimal waste |
Research Findings and Notes
- The combined oxidation and acid chloride formation step reduces reaction time and environmental impact compared to traditional separate oxidation steps.
- Basic hydrolysis of esters to acids is efficient and yields high-purity products suitable for further functionalization.
- Use of halogenated intermediates facilitates regioselective substitution and ring transformations.
- Alternative methods employing condensation reagents and organic bases provide safer and scalable routes for industrial synthesis.
- Analytical data (GC, HPLC) consistently show high purity (>90%) and good yields, confirming the robustness of these methods.
Chemical Reactions Analysis
1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions . The pathways involved in its mechanism of action are often studied using computational and experimental techniques to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The following table summarizes structurally related pyrazole derivatives and their distinguishing features:
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid | C₁₅H₁₁N₃O₂ | 1052595-22-8 | 1-Ph, 5-Pyridin-3-yl, 3-COOH | 265.27 | Reference |
| 1-Phenyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid | C₁₅H₁₁N₃O₂ | 144252-14-2 | 1-Ph, 5-Pyridin-4-yl, 3-COOH | 265.27 | 0.95* |
| 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | C₁₁H₁₀N₂O₂ | 63237-88-7 | 1-Ph, 5-Me, 3-COOH | 202.21 | 0.81 |
| 5-Phenyl-1H-pyrazole-3-carboxylic acid | C₁₀H₈N₂O₂ | 89831-40-3 | 5-Ph, 3-COOH (no pyridine) | 188.18 | 0.88 |
| 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | C₁₁H₈F₃N₃O₂ | Not available | 1-Pyridin-3-yl-CH₂, 5-CF₃, 3-COOH | 283.20 | 0.78† |
| 2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid | C₁₂H₁₂N₂O₂ | Not available | 2-Et, 5-Ph, 3-COOH (2H tautomer) | 216.24 | 0.72‡ |
Notes:
Impact of Substituents on Properties
Pyridine Positional Isomerism
- Pyridin-3-yl vs. Pyridin-4-yl : The positional isomer 1-phenyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 144252-14-2) exhibits altered electronic properties due to the nitrogen atom’s position in the pyridine ring. Pyridin-3-yl derivatives often show stronger hydrogen-bonding capabilities compared to pyridin-4-yl analogs, which may influence receptor binding in biological systems.
Alkyl vs. Aryl Substituents
- Methyl Group (5-Me): The replacement of pyridin-3-yl with a methyl group in 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 63237-88-7) increases hydrophobicity (logP ~2.1 vs.
Trifluoromethyl Substitution
- CF₃ Group : Introduction of a trifluoromethyl group in 1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid significantly lowers pKa (estimated ~2.5 vs. ~3.8 for the parent compound) due to the electron-withdrawing effect, improving metabolic stability in drug design.
Tautomerism and Ring Substitution
- 2H vs. 1H Pyrazole: 2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid adopts a different tautomeric form (2H vs.
Biological Activity
1-Phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid (also known as 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its role in drug discovery and development.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride |
| Molecular Formula | C₁₅H₁₂ClN₃O₂ |
| Molecular Weight | 301.73 g/mol |
| Melting Point | 308–310 °C (dec.) |
| Boiling Point | 541.4 ± 40.0 °C (predicted) |
| Appearance | White to off-white powder |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 1-phenyl-3-carboxylic acid and pyridin-3-yl hydrazine.
- Reaction Conditions : The reaction is carried out under reflux conditions in the presence of a strong acid catalyst, such as hydrochloric acid.
- Purification : The product is purified through recrystallization from solvents like ethanol or methanol.
Anticancer Activity
Research has shown that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies indicate that compounds with a similar structure can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
For instance, a study highlighted that pyrazole-containing compounds demonstrate antiproliferative activity in vitro and antitumor activity in vivo, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Inhibition IC₅₀ (μg/mL) |
|---|---|
| Diclofenac Sodium | 54.65 |
| 1-Pyridin Derivative | 60.56 |
These findings indicate that certain derivatives of this compound may have comparable or superior anti-inflammatory effects compared to established drugs .
Antibacterial and Antiviral Properties
Emerging studies suggest that pyrazole derivatives can exhibit antibacterial and antiviral activities, making them candidates for further exploration in infectious disease treatments . The specific mechanisms often involve the inhibition of bacterial enzyme pathways or viral replication processes.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. For example:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by modulating signaling pathways.
- Anti-inflammatory Mechanism : It may inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to 1-phenyl-5-pyridin-3-y-lpyrazole exhibited significant growth inhibition in breast cancer cells, with IC₅₀ values ranging from low micromolar concentrations .
Case Study 2: Anti-inflammatory Screening
In another investigation, a set of pyrazole derivatives was screened for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results demonstrated substantial reductions in paw edema compared to controls, indicating promising anti-inflammatory potential .
Q & A
Q. What are the standard synthetic methodologies for preparing 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclocondensation and cross-coupling. For example, pyrazole cores are often constructed via nucleophilic substitution or condensation of hydrazines with β-keto esters. Aryl coupling reactions (e.g., Suzuki-Miyaura) introduce the pyridinyl group, as demonstrated in analogous pyrazole derivatives using Pd(PPh₃)₄ catalysts under deoxygenated DMF/water mixtures . Subsequent carboxylation or hydrolysis steps yield the carboxylic acid moiety. Reaction optimization may require temperature control (e.g., 80–100°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₅H₁₂N₃O₂) and fragmentation patterns .
- X-ray Crystallography : Used in related compounds to resolve regiochemistry and confirm spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers mitigate low yields in the pyridinyl coupling step?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance coupling efficiency .
- Solvent Screening : Polar aprotic solvents like DMAc or NMP improve solubility of aromatic intermediates .
- Pre-functionalization : Introducing directing groups (e.g., boronate esters) on the pyridinyl ring to enhance reactivity .
- Microwave-assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Contradictions may arise from tautomerism or dynamic exchange processes. Solutions include:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .
- Deuterium Exchange Experiments : Differentiates acidic protons (e.g., carboxylic O-H) from aromatic protons .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to match experimental data .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Molecular Docking : Screens binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) .
- QSAR Modeling : Correlates substituent electronic effects (Hammett σ values) with bioactivity trends in pyrazole analogs .
Methodological Notes
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard .
- Stability : Store under inert gas at −20°C to prevent decarboxylation or oxidation .
- Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., mitochondrial toxicity via MTT assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
